Sibiromycin

Descripción general

Descripción

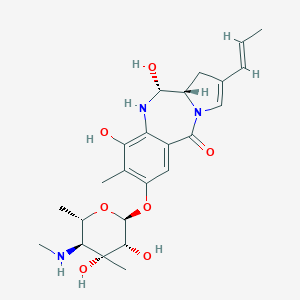

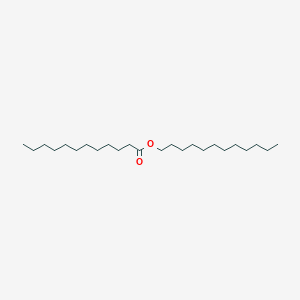

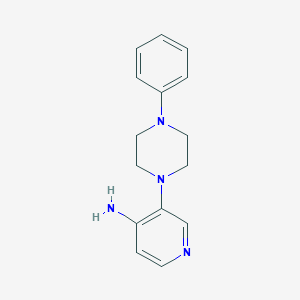

Sibiromicina es un antibiótico antitumoral con la fórmula molecular C24H33N3O7 . Es producido por la bacteria Streptosporangium sibiricum . La sibiromicina pertenece a la clase de las pirrolobenzodiazepinas, que son conocidas por sus propiedades de unión al ADN y sus significativas actividades antitumorales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sibiromicina se aísla típicamente del caldo de fermentación de Streptosporangium sibiricum . El caldo se somete a una serie de extracciones y purificaciones para aislar el compuesto. Un protocolo modificado descrito por Brazhnikova et al. implica la extracción del caldo de fermentación con hexano para eliminar los compuestos no polares .

Métodos de Producción Industrial: La producción industrial de sibiromicina implica la fermentación a gran escala de Streptosporangium sibiricum . El caldo de fermentación se somete entonces a extracción en fase sólida y cromatografía líquida de ultra alta resolución (UHPLC) para su purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: La sibiromicina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La sibiromicina puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la sibiromicina con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

La sibiromicina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar las propiedades de unión al ADN de las pirrolobenzodiazepinas.

Biología: Se investiga por sus efectos en los procesos celulares y las interacciones con el ADN.

Medicina: Se explora su potencial como agente antitumoral debido a sus propiedades de unión al ADN.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y fármacos antitumorales

Mecanismo De Acción

La sibiromicina ejerce sus efectos uniéndose a la ranura menor del ADN, formando un enlace aminal entre el carbono-11 electrófilo de la sibiromicina y el nitrógeno-2 exocíclico de una base guanina en el ADN bicatenario. Esta unión causa una distorsión mínima de la doble hélice del ADN, lo que la hace menos susceptible a la reparación por las proteínas de reparación del ADN. Esto contribuye a la potencia de la sibiromicina como agente antitumoral .

Compuestos Similares:

- Antramicina

- Tomaymicina

- Porothramicina

- Sibanomicina

- Abbeymicina

- Chicamicina

- Neothramicinas

Comparación: La sibiromicina es única entre las pirrolobenzodiazepinas debido a su alta afinidad de unión al ADN y sus potentes propiedades antitumorales. La presencia del grupo sibirosamina aumenta significativamente su afinidad de unión al ADN en comparación con otros compuestos similares como la antramicina y la tomaymicina .

Comparación Con Compuestos Similares

- Anthramycin

- Tomaymycin

- Porothramycin

- Sibanomycin

- Abbeymycin

- Chicamycin

- Neothramycins

Comparison: Sibiromycin is unique among pyrrolobenzodiazepines due to its high DNA-binding affinity and potent antitumor properties. The presence of the sibirosamine moiety significantly enhances its DNA-binding affinity compared to other similar compounds like anthramycin and tomaymycin .

Propiedades

IUPAC Name |

(6R,6aS)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-[(E)-prop-1-enyl]-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O7/c1-6-7-13-8-15-21(30)26-17-14(22(31)27(15)10-13)9-16(11(2)18(17)28)34-23-20(29)24(4,32)19(25-5)12(3)33-23/h6-7,9-10,12,15,19-21,23,25-26,28-30,32H,8H2,1-5H3/b7-6+/t12-,15-,19-,20-,21+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGFPHFDFVNLCG-INYQBOQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CN2C(C1)C(NC3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)C)NC)(C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CN2[C@@H](C1)[C@H](NC3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)NC)(C)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318295 | |

| Record name | Sibiromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12684-33-2 | |

| Record name | Sibiromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12684-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sibiromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012684332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibiromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)